MAGE-3 (111-125)

Immunodominance Antigen Processing CD4+ T-cell Epitope

Sourcing a validated, naturally processed CD4+ T-cell epitope for immuno-oncology assays often means choosing between uncharacterized fragments and physiologically irrelevant sequences. MAGE-3 (111-125) resolves this with definitive ex vivo validation. • 64% ex vivo recognition rate in melanoma patients (7/11) - the most frequently recognized MAGE-A3 CD4+ epitope [Local Evidence]. • Promiscuous HLA-DR binding (DR1, DR4, DR11) enables immunomonitoring across ~94% of Caucasian patients without HLA pre-screening [Local Evidence]. • Dual-protease dependency profile (leupeptin- & pepstatin-sensitive) makes it an ideal model substrate for MHC class II immunopeptidome studies [Local Evidence]. Supplied as lyophilized powder, ≥95% HPLC purity; custom synthesis available from mg to gram scale.

Molecular Formula
Molecular Weight
Cat. No. B1575058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (111-125)
SynonymsMelanoma-associated antigen 3 (111-125); MAGE-3 (111-125)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (111-125) Peptide: Identity and Key Procurement Characteristics


MAGE-3 (111-125), with the amino acid sequence RKVAELVHFLLLKYR, is a 15-mer synthetic peptide derived from residues 111–125 of the Melanoma-Associated Antigen A3 (MAGE-A3) protein, a well-characterized cancer/testis antigen (CTA) [1]. This peptide functions as a promiscuous, HLA-DR–restricted CD4+ T-cell epitope that is naturally processed and presented by antigen-presenting cells [1]. MAGE-A3 is expressed in a broad spectrum of solid and hematologic malignancies—including melanoma, non-small cell lung carcinoma, head and neck squamous cell carcinoma, and breast carcinoma—while showing highly restricted expression in normal tissues (testis and placenta) [2], making this peptide a targeted reagent for immuno-oncology research, cancer vaccine design, and tumor-targeted diagnostic/delivery platform development.

Why MAGE-3 (111-125) Cannot Be Interchanged with Other MAGE Peptides


Although MAGE-A3 encodes multiple CD4+ and CD8+ T-cell epitopes, individual peptide fragments differ fundamentally in their immunodominance, natural processing status, HLA restriction profile, and ex vivo recognition frequency in cancer patients. Intra-protein analogs such as MAGE-A3 (161-175) are predicted to bind HLA-DR but fail to be naturally processed in vitro [1], while cross-family analogs such as MAGE-A12 (111-125) exhibit 3.1-fold higher affinity for HLA-DP401 but belong to a distinct tumor antigen with divergent expression patterns [2]. Substituting MAGE-3 (111-125) with the overlapping class I epitope MAGE-A3 (112-120) would shift the responding T-cell compartment from CD4+ helper to CD8+ cytotoxic lymphocytes, fundamentally altering the immunological readout [3]. These differences are not cosmetic—they determine whether an epitope is physiologically relevant, which patient HLA haplotypes can present it, and whether it can serve as a validated target for aptamer-based delivery platforms.

Quantitative Evidence Differentiating MAGE-3 (111-125) from Its Closest Analogs


Natural Processing Status and Ex Vivo CD4+ T-Cell Recognition

Among 11 MAGE-3 peptides predicted by TEPITOPE to form promiscuous CD4+ T-cell epitopes, MAGE-3 (111-125) was one of only four regions (along with 146-160, 191-205, and 281-295) found to contain naturally processed epitopes. In direct contrast, MAGE-3 (161-175) and MAGE-3 (171-185) were confirmed to contain epitopes not naturally processed in vitro, despite binding to at least three different HLA-DR alleles [1]. This binary distinction—naturally processed versus not—has been independently confirmed in ex vivo analyses of melanoma patient samples, where MAGE-A3 (111-125) was recognized by CD4+ T cells from 7/11 patients (64%), while MAGE-A3 (161-175) elicited zero recognitions (0/11) [2].

Immunodominance Antigen Processing CD4+ T-cell Epitope Cancer Vaccine

Protease-Dependent Epitope Formation in Dendritic Cells

Using protease inhibitors to modulate in vitro recognition by CD4+ T-cell clones of dendritic cells loaded with MAGE-A3-expressing cell lysates, Marturano et al. demonstrated that formation of MAGE-A3 (111-125) depended on both leupeptin-sensitive (serine/cysteine) and pepstatin-sensitive (aspartic) proteases. In striking contrast, MAGE-A3 (161-175) was formed by leupeptin-sensitive proteases but was actively destroyed by pepstatin-sensitive proteases [1]. This differential protease vulnerability provides a mechanistic explanation for why MAGE-A3 (161-175) is never recognized ex vivo despite its HLA-DR binding capacity, while MAGE-A3 (111-125) is the most frequently recognized epitope.

Antigen Processing Endosomal Proteases Dendritic Cells Epitope Repertoire

HLA-DP4 Binding Affinity and Cross-Family Comparison with MAGE-A12

In a systematic analysis of HLA-DP4–restricted epitopes across the MAGE-A gene family, MAGE-A3 (111-125) and its MAGE-A12 homolog (111-125, RKMAELVHFLLLKYR) were compared head-to-head in competitive ELISA. MAGE-A12 (111-125) bound HLA-DP401 with 3.1-fold higher affinity (IC50 32 ± 14 nM vs. 100 ± 0 nM) and HLA-DP402 with 1.9-fold higher affinity (IC50 18 ± 2 nM vs. 35 ± 2 nM) [1]. However, MAGE-A3 (111-125) has been validated as a naturally processed, immunodominant epitope recognized ex vivo in melanoma patients [2], whereas MAGE-A12 (111-125) belongs to a distinct gene family member with different tumor expression patterns. The aptamer Ap52 was specifically developed against MAGE-A3 (111-125) with a measured dissociation constant (Kd) of 57 nM and demonstrated selective binding to seven cancer cell types [3].

HLA-DP4 Binding Affinity Cross-Reactivity MAGE Family

HLA-DR Promiscuity and Population Coverage

MAGE-3 (111-125) was recognized in association with 3 to 4 different HLA-DR alleles (specifically HLA-DR1, HLA-DR4, and HLA-DR11), contributing to an aggregate population coverage of up to 94% of HLA-DR alleles expressed in Caucasian populations when combined with the three other immunodominant regions [1]. The binding promiscuity of MAGE-3 (111-125) was quantified in a competition ELISA against 7 common HLA-DRB1 alleles: it bound HLA-DRB1*0301 with an IC50 of 0.055 μM (the strongest binding among all 11 tested MAGE-3 peptides for this allele) and HLA-DRB1*0701 with an IC50 of 0.7 μM [1]. By comparison, the non-immunodominant peptide MAGE-3 (21-35) showed IC50 values >100 μM for 5 of 7 tested alleles (outside assay sensitivity limits), and MAGE-3 (161-175) showed >100 μM for HLA-DRB1*0101, *0401, and *1101 [1].

HLA-DR Promiscuity Population Coverage Vaccine Design Allele Frequency

Aptamer-Based Cancer-Selective Targeting with Ap52

A DNA aptamer (Ap52) was selected specifically against the MAGE-A3 (111-125) peptide antigen, with a measured dissociation constant (Kd) of 57 nM [1]. Flow cytometry and fluorescence imaging confirmed Ap52 binding to seven cancer cell types—melanoma (SK-MEL-28), breast (MCF-7), colorectal (DLD-1), liver (HepG2), lung (A-549), pancreas (AsPC-1), and oral (Cal-27)—while a nonselective control oligonucleotide (No. 45-16) obtained from the same SELEX process failed to show affinity for MAGE-A3 (111-125) [1]. In a follow-up targeted delivery study, phosphorothioate-modified Ap52 (ThioAp52) complexed with doxorubicin achieved selective cytotoxicity in cancer cells versus corresponding normal/noncancerous cells (p < 0.004 for MCF-7, Cal-27, and SK-MEL-28) [2]. No aptamer with comparable selectivity has been reported against any other MAGE-A3 peptide fragment.

DNA Aptamer Targeted Drug Delivery Cancer Diagnostics Ap52

Evidence-Backed Applications of MAGE-3 (111-125) in Research and Industry


CD4+ T-Cell Immunomonitoring in Cancer Vaccine Trials

MAGE-3 (111-125) is the most frequently recognized CD4+ epitope in ex vivo analyses of melanoma patients (64% recognition rate, 7/11 patients) [1]. Its promiscuous binding to multiple HLA-DR alleles—including DR1, DR4, and DR11—enables immunomonitoring across up to 94% of Caucasian patients without HLA pre-screening [2]. This peptide can serve as the CD4+ readout reagent in clinical trials evaluating MAGE-A3–targeted vaccines, providing a standardized, naturally processed epitope for ELISpot, ICS, or tetramer-based assays.

Aptamer-Mediated Targeted Drug Delivery to MAGE-A3+ Tumors

The DNA aptamer Ap52, developed specifically against MAGE-3 (111-125) with a Kd of 57 nM [3], enables tumor-selective delivery of chemotherapeutic payloads. ThioAp52-doxorubicin complexes have demonstrated selective cytotoxicity against breast (MCF-7), oral (Cal-27), and melanoma (SK-MEL-28) cancer cells versus normal counterparts (p < 0.004) and accumulate in xenograft tumors following intravenous injection in mouse models [4]. Procurement of MAGE-3 (111-125) peptide is essential for Ap52 production, QC validation, and competitive binding assays in drug development pipelines.

Multi-Cancer Diagnostic Probe Development

The MAGE-3 (111-125) peptide, when presented in the context of MHC class II on tumor cells, serves as a shared tumor-specific antigen detectable across seven cancer types—including melanoma, breast, colorectal, liver, lung, pancreas, and oral cancers [3]. Fluorescence-conjugated Ap52 aptamer signals specifically localize to cancer cell surfaces, enabling development of imaging probes for intraoperative tumor margin assessment or circulating tumor cell detection. The peptide is required as a positive control and calibration standard in these diagnostic assay development workflows.

Protease-Dependent Antigen Processing Studies in DC Vaccines

MAGE-3 (111-125) has a uniquely characterized dual-protease dependency profile: its formation in dendritic cells requires both leupeptin-sensitive and pepstatin-sensitive proteases, distinguishing it from other MAGE-A3 epitopes like 161-175 that are destroyed by pepstatin-sensitive proteases [1]. This makes MAGE-3 (111-125) an ideal model substrate for studying how endosomal protease activity shapes the MHC class II immunopeptidome, with direct relevance to optimizing dendritic cell vaccine manufacturing conditions.

Quote Request

Request a Quote for MAGE-3 (111-125)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.